molecular formula C13H11ClN2OS B15038826 4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B15038826
M. Wt: 278.76 g/mol
InChI Key: MMOKXPMSBZTUCE-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with methylthiourea under specific conditions to form an intermediate, which is then cyclized to produce the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(3-Chlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include:

    (3-chlorophenyl)[4-(methylsulfanyl)phenyl]methanone: This compound shares the chlorophenyl and methylsulfanyl groups but has a different core structure.

    1-(3-chlorophenyl)-3-(4-sulfamoylphenyl)urea: This compound has similar functional groups but a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H11ClN2OS/c1-18-13-11(7-15)10(6-12(17)16-13)8-3-2-4-9(14)5-8/h2-5,10H,6H2,1H3,(H,16,17)

InChI Key

MMOKXPMSBZTUCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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